molecular formula C8H11N3O B1482137 (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 1824338-88-6

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1482137
CAS No.: 1824338-88-6
M. Wt: 165.19 g/mol
InChI Key: QNMHWNRFJNZCJZ-UHFFFAOYSA-N
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Description

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic compound that features both imidazole and pyrazole rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,2-diketones with hydrazines can form pyrazole intermediates, which can then be further functionalized to introduce the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Comparison with Similar Compounds

Similar Compounds

    (1H-imidazo[1,2-b]pyrazole): Similar in structure but lacks the methyl and hydroxyl groups.

    (1,3-dimethyl-1H-imidazo[1,2-b]pyrazole): Differing in the position of the methyl groups.

    (1H-imidazo[1,2-b]pyrazole-7-yl)methanol: Lacks the methyl groups on the imidazole ring.

Uniqueness

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and hydroxyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(1,6-dimethylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-7(5-12)8-10(2)3-4-11(8)9-6/h3-4,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMHWNRFJNZCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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